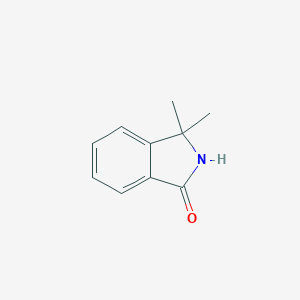

2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFPRYFTNAYPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 3,3 Dimethyl 1h Isoindol 1 One and Its Structural Analogues

Innovations in Cyclization Strategies for the Isoindolone Lactam Ring Formation

The formation of the γ-lactam ring is the cornerstone of isoindolinone synthesis. Modern organic synthesis has seen a shift from classical methods to more efficient and versatile strategies, including acid-mediated cyclizations, base-promoted cascade reactions, and metal-catalyzed annulations.

Hydriodic Acid-Mediated Cyclization Approaches

While less common than other methods, acid-catalyzed cyclizations can be employed for the formation of the isoindolone lactam ring. The general principle involves the intramolecular reaction of a suitably functionalized precursor, often a carboxylic acid derivative with an amino group. The acidic conditions facilitate the activation of the carboxylic acid moiety, promoting nucleophilic attack by the amine to form the cyclic amide.

Although specific examples detailing the use of hydriodic acid for the direct synthesis of 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one are not extensively documented in recent literature, the general principles of acid-catalyzed lactam formation are well-established. For instance, the hydrolysis of lactams under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com A synthetic route in the reverse direction would involve the acid-catalyzed intramolecular condensation of an amino-acid precursor. The role of a strong acid like hydriodic acid would be to protonate the carbonyl group of a precursor such as a 2-(1-amino-1-methylethyl)benzoic acid derivative, thereby activating it towards intramolecular cyclization.

Base-Promoted Cascade Reactions and One-Pot Syntheses

A notable example is the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles, promoted by an inexpensive and environmentally benign base like potassium carbonate (K₂CO₃). epfl.ch This approach allows for the formation of multiple bonds and the construction of the isoindolinone core in a single operation. The versatility of this method allows for the synthesis of a variety of 3,3-disubstituted isoindolinones.

Another effective one-pot method involves the lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi, followed by reaction with various electrophiles to afford 3-substituted isoindolin-1-ones in high yields. nih.gov This process demonstrates the utility of organolithium reagents in generating key intermediates for isoindolinone synthesis. Furthermore, three-component reactions of 2-formylbenzoic acid, a β-dicarbonyl compound, and a benzylamine (B48309) under solvent-free conditions provide a direct route to 2,3-disubstituted isoindolin-1-ones. researchgate.net

| Starting Materials | Base/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| ortho-carbonyl-substituted benzonitriles, pronucleophiles | K₂CO₃ | 3,3-Dialkylated isoindolin-1-ones | Mild conditions, metal-free, one-pot cascade | epfl.ch |

| N'-benzyl-N,N-dimethylureas, electrophiles | t-BuLi, THF | 3-Substituted isoindolin-1-ones | High yields, one-pot | nih.gov |

| 2-Formylbenzoic acid, β-dicarbonyl compound, benzylamine | Solvent-free, heat | 2,3-Disubstituted isoindolin-1-ones | Three-component, good to excellent yields | researchgate.net |

Metal-Catalyzed Annulation and Cycloaddition Reactions (e.g., Cu-catalyzed)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindolinones are no exception. Metal-catalyzed C-H activation and annulation reactions provide a highly atom-economical and efficient route to this scaffold.

Copper-catalyzed reactions are particularly attractive due to the low cost and toxicity of copper. For instance, a copper(II) acetate-catalyzed C-H bond coupling of oxazoline-protected benzamides with malonates, followed by intramolecular cyclization, yields 3,3-disubstituted isoindolinones. nih.gov Similarly, copper(I)-catalyzed radical benzylation and cyclization of tertiary enamides have been developed to generate a variety of 3,3-disubstituted isoindolinones. nih.gov Nickel-catalyzed reductive dicarbofunctionalization of enamides with alkyl iodides also provides access to 3,3-dialkyl-substituted isoindolinone frameworks. acs.org

Rhodium catalysts have also proven to be highly effective. The rhodium complex [{RhCl₂Cp*}₂] catalyzes the annulation of N-benzoylsulfonamides with olefins and diazoacetate to produce a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov

| Catalyst | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) acetate | Oxazoline-protected benzamides, malonates | 3,3-Disubstituted isoindolinones | Aromatic C-H bond coupling | nih.gov |

| Copper(I) | Tertiary enamides | 3,3-Disubstituted isoindolinones | Radical benzylation and cyclization | nih.gov |

| [{RhCl₂Cp*}₂] | N-benzoylsulfonamides, olefins/diazoacetate | 3-Monosubstituted and 3,3-disubstituted isoindolinones | Broad substrate scope | nih.gov |

| Nickel | Enamides, alkyl iodides | 3,3-Dialkyl-substituted isoindolinones | Reductive dicarbofunctionalization | acs.org |

Stereoselective and Asymmetric Synthesis of Chiral Isoindolones

The development of stereoselective and asymmetric methods for the synthesis of chiral isoindolinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. chim.itresearchgate.net

Significant progress has been made in the catalytic asymmetric synthesis of isoindolinones, employing both chiral organocatalysts and transition-metal complexes. nih.gov Chiral phosphoric acids, phase-transfer catalysts, and chiral thioureas are among the organocatalysts that have been successfully utilized. nih.gov

Rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylic esters, directed by a chiral N-sulfinyl amide, provides a direct and stereoselective route to 3-substituted isoindolinones with good yields and diastereomeric ratios. rsc.org The use of chiral cyclopentadienyl-rhodium(III) complexes has also enabled the asymmetric synthesis of isoindolones from arylhydroxamates and diazo derivatives. epfl.chcolab.ws

Furthermore, a straightforward and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org Deprotonation with LDA followed by reaction with various alkylating agents affords the desired products in excellent yields and high diastereomeric ratios. acs.org

| Method | Catalyst/Chiral Auxiliary | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)-catalyzed [4+1] annulation | Chiral N-sulfinyl amide | 3-Substituted isoindolinones | Good yields, high diastereoselectivity | rsc.org |

| Rh(III)-catalyzed C-H functionalization | Chiral Cyclopentadienyl ligand | Chiral isoindolones | Excellent enantioselectivities | epfl.chcolab.ws |

| Direct alkylation | Chiral N-tert-butylsulfinyl group | 3-Substituted isoindolinones | Excellent yields, high diastereomeric ratios | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com The development of sustainable synthetic routes to isoindolinones is an active area of research.

An environmentally benign approach for the synthesis of isoindolinone skeletons involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters using a fluorous phosphine (B1218219) as an organocatalyst in green solvents. rsc.orgresearchgate.net This method offers good to excellent yields without the need for column chromatography, and the catalyst and solvents can be recycled. rsc.org

Another green approach is the three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water under catalyst-free conditions to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org The use of water as a solvent and the avoidance of a catalyst make this a highly sustainable method.

Parallel Synthesis and Combinatorial Libraries for Isoindolone Derivatives

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. wikipedia.orgnih.gov These techniques have been successfully applied to the synthesis of diverse isoindolone derivatives.

The solution-phase parallel synthesis of libraries of low molecular weight compounds is particularly important in medicinal chemistry. youtube.com For example, a 105-membered library of 1,2-dihydroisoquinolines, which are structurally related to isoindolinones, has been prepared using a multicomponent reaction. mdpi.com

The "libraries from libraries" concept, which involves the transformation of resin-bound peptides and chiral polyamides into low molecular weight heterocyclic compounds, has also been employed to create diverse chemical libraries. nih.gov The use of mixture-based synthetic combinatorial libraries allows for the assessment of millions of compounds by testing a much smaller number of samples, significantly accelerating the drug discovery process. nih.gov

Chemical Reactivity, Transformation, and Mechanistic Elucidation of the 2,3 Dihydro 3,3 Dimethyl 1h Isoindol 1 One Skeleton

Electrophilic and Nucleophilic Functionalization of the Isoindolone Core

The reactivity of the isoindolone core is dictated by the distribution of electron density across the bicyclic system. The aromatic ring is susceptible to electrophilic substitution, while the carbonyl group and the C-3 position are key sites for nucleophilic attack.

Electrophilic Functionalization: The benzene (B151609) ring portion of the isoindolone skeleton can undergo electrophilic aromatic substitution reactions. The precise location of substitution is directed by the electron-donating or -withdrawing nature of the isoindolone ring itself and any existing substituents. Furthermore, the nitrogen atom can act as a nucleophile, attacking electrophiles, a reactivity mode that is central to the synthesis of various derivatives. In related systems, electrophile-mediated cascade cyclizations, for instance using iodine, have been employed to construct the isoindolium core, highlighting the interaction of the system with electrophiles. polyu.edu.hk

Nucleophilic Functionalization: The carbonyl group at the C-1 position is a primary site for nucleophilic attack. This reactivity is fundamental to many of the transformations of the isoindolone skeleton. For instance, reduction of the carbonyl group can be achieved using hydride reagents like lithium aluminum hydride. researchgate.net The C-3 position, while sterically hindered by the gem-dimethyl groups, can also be a site for nucleophilic attack, particularly if a suitable leaving group is present or if the reaction proceeds through a precursor where C-3 is functionalized, such as in 3-hydroxyisoindolinones. mdpi.com

Computational studies, such as Density Functional Theory (DFT), on related isoindole structures help to rationalize this reactivity. nih.gov These studies suggest that the Highest Occupied Molecular Orbital (HOMO) is often located over the substituted aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly found over the indole (B1671886) portion of the molecule, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Ring Transformations and Rearrangement Reactions

The isoindolone skeleton is not static and can undergo significant structural changes, including ring transformations and rearrangements, often triggered by specific reagents or conditions.

A notable transformation is the reaction of 3-hydroxyisoindolinone derivatives with hydrazine (B178648). mdpi.com This reaction does not simply yield the expected product but can lead to the formation of phthalazinone derivatives. mdpi.com For example, the treatment of 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one with hydrazine hydrate (B1144303) resulted in a mixture of a benzo[f]phthalazinone and a 4-aminobenzo[f]phthalazinone. mdpi.com This transformation involves a ring-opening of the lactam, followed by condensation with hydrazine and subsequent intramolecular cyclization and rearrangement.

The proposed mechanism for the formation of the 4-aminophthalazinone involves the addition of hydrazine to the azomethine bond of an intermediate, followed by the cleavage of the N-N bond and elimination of ammonia. mdpi.com Such transformations dramatically alter the core scaffold and provide access to different heterocyclic systems. While specific studies on the rearrangement of 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one are limited, the reactivity of related indole structures suggests that rearrangements are a plausible reaction pathway for this class of compounds. rsc.org

Investigations into Reaction Kinetics and Proposed Mechanistic Pathways (e.g., DFT studies for mechanism)

Understanding the kinetics and mechanisms of reactions involving the isoindolone skeleton is crucial for optimizing reaction conditions and predicting product outcomes. Experimental kinetic studies, coupled with computational chemistry, provide deep insights into these aspects.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic pathways of complex organic reactions. mdpi.com For heterocyclic systems related to isoindolones, DFT calculations have been used to:

Determine the geometries of transition states. researchgate.net

Calculate activation energies for different reaction pathways. researchgate.netpku.edu.cn

Identify the rate-determining step of a reaction sequence. researchgate.netacs.org

Model the effect of solvents and catalysts on the reaction mechanism. nih.gov

For example, a DFT study on the cyclization of a malonate to form an oxindole (B195798) revealed that an acetic acid-assisted pathway had a significantly lower activation Gibbs free energy compared to a methanol-assisted pathway. nih.gov In another study on the formation of isoindoline-1,3-dione derivatives, DFT was used to investigate a coupling reaction, indicating that the C-C bond formation was the rate-determining step with a calculated activation energy of 53.3 kcal/mol in 1,4-dioxane. researchgate.net These studies, while not on the exact target molecule, demonstrate the utility of DFT in understanding the intricate details of reaction mechanisms within this family of compounds.

The table below summarizes the types of insights gained from DFT studies on related heterocyclic compounds.

| Mechanistic Insight | Methodology | Example System | Reference |

| Transition State Determination | ωB97X-D functional | Isoindoline-1,3-dione | researchgate.net |

| Activation Energy Calculation | M06-2X/Def2TZVP/SMD | Nitrile Oxide Cycloaddition | mdpi.com |

| Rate-Determining Step Identification | DFT Calculations | Isoindole Formation | acs.org |

| Solvent/Catalyst Effects | DFT with PCM/SMD models | Oxindole Cyclization | nih.gov |

These computational approaches allow for the investigation of transient intermediates and transition states that are often difficult or impossible to observe experimentally, providing a comprehensive picture of the reaction landscape. acs.org

Selective Derivatization at the N-2 and C-3 Positions

The ability to selectively introduce functional groups at specific positions of the isoindolone core is essential for synthesizing analogs with tailored properties. The N-2 and C-3 positions are primary targets for such derivatization.

N-2 Position Derivatization: The nitrogen atom of the lactam is readily functionalized. N-alkylation or N-arylation can be achieved through various methods, such as the reaction of the parent isoindolinone with alkyl or aryl halides in the presence of a base. mdpi.com For instance, N-substituted isoindole-1,3-diones have been prepared by reacting the dione (B5365651) with formaline and an appropriate N-arylpiperazine or by reaction with 2-chloro-1-[4-(arylophenyl)-1-piperazinyl]ethanone in the presence of potassium carbonate. mdpi.com These methods are broadly applicable to the isoindolinone core.

C-3 Position Derivatization: Functionalization at the C-3 position is more challenging due to the quaternary carbon center bearing two methyl groups. However, derivatization can be achieved by starting from a different precursor. For example, syntheses of 3-hydroxy-3-methyl-substituted isoindolinones provide a handle for further reactions at the C-3 position. nih.gov An alternative strategy involves the use of organolithium reagents. The reaction of 2,N-dilithiobenzothioamides (the thio-analog of the oxygenated lactam) with carboxylic esters has been shown to produce 3-hydroxy-2,3-disubstituted-isoindole-1-thiones, demonstrating a method to introduce substituents at the C-3 position. researchgate.net

The table below provides examples of derivatization strategies for the isoindolinone scaffold.

| Position | Reaction Type | Reagents | Product Type | Reference |

| N-2 | Mannich-type reaction | Formaline, N-arylpiperazine | N-(piperazinylmethyl)isoindolinone | mdpi.com |

| N-2 | Nucleophilic Substitution | 2-chloro-1-(4-arylpiperazin-1-yl)ethanone, K₂CO₃ | N-(2-oxo-2-(piperazin-1-yl)ethyl)isoindolinone | mdpi.com |

| C-3 | From 3-hydroxy precursor | - | Varied C-3 functional groups | mdpi.comnih.gov |

| C-3 | Reaction with dilithiated species | R-COOR', n-BuLi | 3-hydroxy-3-R-isoindolinone | researchgate.net |

These selective derivatization methods are fundamental to exploring the structure-activity relationships of isoindolinone-based compounds.

Sophisticated Analytical Methodologies for Characterization and Quantification in Chemical Research

Development and Optimization of Chromatographic Techniques for Isoindolone Analysis (e.g., UHPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation, quantification, and purification of isoindolone derivatives. The development of a robust chromatographic method for 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one requires careful optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time.

Key parameters for optimization include the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings. For isoindolones, which are moderately polar compounds, reversed-phase HPLC is typically the method of choice.

Column Selection: A C18 column is commonly used, providing a hydrophobic stationary phase that effectively retains the analyte. Columns with a smaller particle size (in the case of UHPLC) can offer higher efficiency and faster analysis times. For instance, an Agilent Zorbax SB-C18 column (2.1x50 mm, 5 µm) has been utilized for the analysis of related isoindolinone structures googleapis.com.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solvent (like water, often with a pH modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. For example, a mobile phase of acetonitrile and water containing 1% formic acid has been used for the LC-MS analysis of similar compounds googleapis.com.

Detection: A Diode Array Detector (DAD) or a UV detector is typically used, set at a wavelength where the isoindolone core exhibits maximum absorbance to ensure high sensitivity.

While a specific, validated HPLC method for the routine analysis of this compound is not widely published, the principles of method development are well-established. The data below represents a typical starting point for the analysis of such compounds.

| Parameter | Typical Condition | Purpose |

| Instrument | UHPLC or HPLC System | Separation and Quantification |

| Column | C18, e.g., 2.1 x 50 mm, < 2 µm | Reversed-phase separation |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, improves peak shape |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution |

| Gradient | 5% to 95% B over 10 minutes | To elute compounds with a range of polarities |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) | Optimized for column dimensions and particle size |

| Column Temp. | 25-40 °C | To ensure reproducible retention times |

| Detector | DAD/UV | Monitoring at maximum absorbance wavelength |

| Injection Vol. | 1 - 5 µL | Dependent on sample concentration |

Application of Advanced Spectroscopic Methods for Structural Assignment (e.g., High-Field NMR, HRMS)

Spectroscopic methods are paramount for the unambiguous structural confirmation of synthesized molecules. High-field Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary techniques used to elucidate the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The gem-dimethyl groups at the C3 position are expected to appear as a sharp singlet in the upfield region.

Specific ¹H NMR data for the compound has been reported as follows ub.edu:

¹H NMR (400 MHz, CDCl₃): δ 7.81 (d, J = 7.5 Hz, 1H, ArH), 7.56 (dt, J = 1.1, 7.5 Hz, 1H, ArH), 7.45 (m, 1H, ArH), 7.20 (m, 1H, ArH), 5.89 (s, 1H, NH), 1.48 (s, 6H, 2xCH₃) ub.edu.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. Using Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺. The experimentally determined exact mass is then compared to the calculated mass for the expected formula (C₁₀H₁₁NO) to confirm its identity.

HRMS data has been reported for the protonated molecule [M+H]⁺ ub.edu:

Calculated m/z for C₁₀H₁₂NO⁺: 162.0913

Found m/z: 162.0914

This close correlation between the calculated and found mass provides strong evidence for the compound's elemental composition.

| Technique | Information Provided | Experimental Data for C₁₀H₁₁NO |

| ¹H NMR | Proton environment, connectivity | Aromatic protons (δ 7.20-7.81), NH proton (δ 5.89), two methyl groups (δ 1.48) ub.edu |

| HRMS (ESI) | Exact mass and elemental formula | [M+H]⁺ Calculated: 162.0913, Found: 162.0914 ub.edu |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be built.

For a molecule like this compound, a crystal structure would definitively confirm the connectivity of the atoms and the planarity of the isoindolinone ring system relative to the substituent groups. It would also provide invaluable insight into the packing of molecules in the solid state, revealing any hydrogen bonding involving the N-H group and the carbonyl oxygen, or other non-covalent interactions.

As of the current literature survey, a solved single-crystal X-ray structure for this compound has not been deposited in public databases. However, the application of this technique would be the ultimate step for its unambiguous solid-state characterization. Should a suitable crystal be grown, the expected data would be presented in a standard crystallographic information file (CIF), containing details such as those listed in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The density of the crystal calculated from the unit cell parameters. |

Hyphenated Techniques for Complex Mixture and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for real-time reaction monitoring. The most common of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

By interfacing an HPLC or UHPLC system with a mass spectrometer, it is possible to separate a mixture into its individual components and obtain mass information for each component simultaneously. This is particularly useful in synthetic chemistry for:

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by LC-MS to track the consumption of starting materials and the formation of the desired product (this compound) as well as any intermediates or byproducts.

Impurity Profiling: LC-MS can be used to detect and tentatively identify impurities in the final product, even at very low levels. The mass spectrometer can provide molecular weights of the impurities, which aids in their structural elucidation.

The analysis of related isoindolinone derivatives has been performed using LC-MS with an electrospray ionization (ESI) source, which is well-suited for moderately polar and ionizable compounds googleapis.com. The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for specific masses corresponding to the product and expected byproducts, offering enhanced sensitivity. This approach allows for a comprehensive understanding of the reaction progress and product purity that would be difficult to achieve with either chromatography or spectroscopy alone.

Theoretical and Computational Chemistry Studies of 2,3 Dihydro 3,3 Dimethyl 1h Isoindol 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. semanticscholar.org These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles.

For isoindoline-1,3-dione derivatives, which are structurally similar to 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one, DFT studies have been performed to understand their electronic properties. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. In a study of various isoindoline-1,3-dione derivatives, these values were calculated to understand their potential as antimycobacterial agents. semanticscholar.org

Table 1: Illustrative Electronic Properties of a Related Isoindoline-1,3-dione Derivative (Compound 27 in the source study)

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Data sourced from a study on isoindoline-1,3-dione derivatives as antimycobacterial agents. semanticscholar.org |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For a molecule like this compound, the carbonyl oxygen would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles.

Conformational Analysis and Molecular Mechanics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular mechanics simulations are a common tool for this purpose, providing a computationally efficient way to explore the potential energy surface of a molecule. ethz.ch

The core of this compound is a bicyclic system containing a five-membered lactam ring fused to a benzene (B151609) ring. The conformation of the five-membered ring is of particular interest. In a study on a related compound, 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, the five-membered isoindole ring was found to adopt an envelope conformation. acgpubs.org This is a common conformation for five-membered rings, where one atom is out of the plane of the other four. For this compound, similar puckering of the five-membered ring is expected. The presence of the gem-dimethyl group at the 3-position will significantly influence the conformational preferences, potentially leading to a more sterically hindered environment on one face of the molecule.

Table 2: Conformational Features of a Related Isoindole Derivative

| Feature | Description |

| Ring System | Five-membered isoindole ring |

| Conformation | Envelope |

| Based on the crystallographic study of 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide. acgpubs.org |

Computational Elucidation of Reaction Mechanisms (e.g., DFT studies for transition states)

Density Functional Theory is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. researchgate.net This allows for the determination of activation energies and the identification of rate-determining steps.

For lactam-containing molecules like this compound, several types of reactions could be computationally studied. These include, but are not limited to:

N-H functionalization: The reactivity of the nitrogen atom in the lactam ring.

Carbonyl group reactions: Nucleophilic addition to the carbonyl carbon.

Ring-opening reactions: Cleavage of the lactam ring under various conditions.

C-H activation: Functionalization of the C-H bonds on the aromatic ring or the methyl groups.

Studies on related systems, such as the enzymatic C-H amidation to form lactam rings, have utilized DFT to explore the reaction mechanism, including the nature of the reactive intermediates and the energy barriers for different pathways. researchgate.netnih.gov For instance, in the formation of a γ-lactam, DFT calculations can help to understand the preference for the formation of a five-membered ring over other possibilities. nih.gov

Table 3: Illustrative Calculated Energy Barriers for a Lactam Formation Reaction

| Reaction Step | Calculated Gibbs Free Energy Barrier (kcal/mol) |

| Hydrogen Atom Abstraction | 15.2 |

| Radical Rebound | 2.4 |

| Data from a DFT study on enzymatic γ-lactam formation. nih.gov |

Predictive Modeling for Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or biological activities of chemical compounds based on their molecular structures. researchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For isoindolinone derivatives, 3D-QSAR studies have been conducted to understand their inhibitory activity against certain enzymes. researchgate.net In these studies, a series of compounds are aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated. These fields are then used as descriptors to build a predictive model.

A typical QSPR/QSAR study involves the following steps:

Data Set Selection: A group of molecules with known properties is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of isoindolin-1-one (B1195906) based compounds, a 3D-QSAR model was developed to predict their inhibitory activity (pIC50) against PI3Kγ. researchgate.net The model showed good statistical significance, with a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²).

Table 4: Example of Statistical Results from a 3D-QSAR Study on Isoindolin-1-one Derivatives

Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Biological Activities and Molecular Mechanisms of Isoindolone Derivatives in Preclinical Research

Identification of Specific Biomolecular Targets and Ligand Interactions (e.g., receptors, enzymes)

Isoindolone derivatives have garnered significant attention in preclinical research due to their diverse pharmacological profiles, which stem from their ability to interact with a variety of biomolecular targets, including enzymes and receptors. nih.govbenthamdirect.com These interactions are often the basis for their observed biological activities.

One of the most well-documented targets of isoindolone derivatives is the enzyme HIV-1 integrase . nih.govnih.gov This viral enzyme is crucial for the replication of the human immunodeficiency virus type 1 (HIV-1). researchgate.netyoutube.com Certain isoindolone derivatives have been shown to bind to the integrase-Mg2+-DNA interface within the active site of the enzyme, thereby inhibiting its strand transfer activity. nih.govnih.gov For instance, the derivative XZ-259 was developed and demonstrated biochemical and antiviral activities comparable to the clinically used drug raltegravir. nih.govnih.gov Molecular dynamics simulations have further elucidated these interactions, highlighting the importance of the viral DNA in the potency of these inhibitors. nih.gov

Another key enzyme target for isoindolone derivatives is cyclooxygenase (COX) , an enzyme involved in the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com Both COX-1 and COX-2 isoforms can be inhibited by these compounds. mdpi.comarabjchem.orgresearchgate.net The presence of an aromatic moiety in the isoindolone derivative appears to be important for its affinity towards COX-2. mdpi.com Molecular docking studies have revealed that these derivatives can form strong interactions with amino acid residues within the active sites of both COX isoforms. For example, a hydrogen bond can be formed between a carbonyl group oxygen atom of the isoindoline-1,3-dione and Ser530 of COX-1. mdpi.com

Isoindolone derivatives also target carbonic anhydrases (CAs) , specifically human carbonic anhydrase (hCA) I and II isoforms. nih.gov These zinc-dependent enzymes are involved in various physiological processes, and their inhibition has therapeutic potential. Novel isoindolinone derivatives have demonstrated potent inhibition of hCA I and hCA II at nanomolar concentrations. nih.gov

In the context of cancer, isoindolone derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3) . nih.gov A family of tetrahydropyrido[1,2-a]isoindolone derivatives, named valmerins, have shown potent inhibition of CDK5 and GSK3 with IC50 values in the nanomolar range. nih.gov

Furthermore, some isoindolone derivatives have been found to interact with DNA itself. Certain derivatives have been shown to bind to DNA, with some acting as potent DNA intercalators, while others exhibit sequence-selective binding without intercalation. researchgate.net This interaction with DNA is a potential mechanism for their anticancer effects.

Finally, some isoindoline-2-yl putrescine derivatives have been shown to bind to the active site of BcAtg3 , an enzyme involved in autophagy in the plant pathogen Botrytis cinerea. nih.gov This interaction, which includes the formation of hydrogen bonds and a salt bridge, is proposed as the mechanism for their antifungal activity. nih.gov

Modulation of Cellular Signaling Pathways and Biological Responses

The interaction of isoindolone derivatives with their biomolecular targets leads to the modulation of various cellular signaling pathways, resulting in a wide range of biological responses.

A significant pathway affected by isoindolone derivatives is the PI3K/AKT signaling pathway . The isoindolone derivative QSN-10c has been shown to induce apoptosis in leukemic cells and suppress angiogenesis by inhibiting this pathway. nih.gov Specifically, it inhibits the PI3K/AKT/GSK3β signaling cascade. nih.gov

In the context of neuroprotection, isoindoline-dione derivatives have been observed to modulate the NRF2 signaling pathway . tandfonline.comnih.gov This transcription factor plays a crucial role in the cellular response to oxidative stress. By activating the NRF2 pathway, these derivatives increase the expression of downstream antioxidant genes like NQO-1 and GSTK1, thereby protecting neuronal-like cells from oxidative damage. tandfonline.comnih.gov

The anti-inflammatory effects of certain isoindolone derivatives are mediated through the suppression of the Toll-like receptor (TLR4) signaling pathway . nih.govmdpi.com This is achieved by down-regulating the activation of interferon regulatory factor 3 (IRF-3) and the expression of interferon-β. mdpi.com Additionally, these compounds can influence the production of various pro-inflammatory and anti-inflammatory factors. They have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), while enhancing the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Some oleanolic acid indole (B1671886) derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, MAPKs, and PI3K/Akt related inflammatory signaling pathways, and activating the Nrf2/HO-1 signaling pathway. nih.gov

Investigation of Activities in In Vitro and In Vivo Research Models

The biological activities of isoindolone derivatives have been extensively studied in a variety of preclinical models, including cell lines, isolated proteins, and animal models, to elucidate their mechanisms of action.

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal properties of isoindolone derivatives have been demonstrated in numerous studies. The mechanism of action can vary, sometimes involving the inhibition of cell growth through interaction with specific biomolecular targets like proteins or nucleic acids. derpharmachemica.com

In in vitro studies, isoindolinones have shown promising antibacterial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and E. coli. derpharmachemica.com The presence of a carboxyl functional group appears to be important for this activity. derpharmachemica.com Some derivatives have also shown significant activity against both gram-positive and gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV. derpharmachemica.com For instance, certain 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives displayed remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa. derpharmachemica.com Spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have also demonstrated antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov

Regarding their antifungal mechanism, novel isoindoline-2-yl putrescines have been shown to be effective against plant fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov These compounds induce excessive malformed mycelial branches, suppress sclerotia formation, and trigger autophagic vacuolization with numerous autophagosomes in the fungal mycelia. nih.gov Molecular docking studies suggest that this is due to the binding of the derivative to the active site of BcAtg3, a key enzyme in the autophagy pathway. nih.gov Other indole derivatives have also exhibited broad-spectrum antifungal activities against various phytopathogenic fungi. researchgate.netmdpi.com The natural product Muironolide A, which contains a hexahydro-1H-isoindolinone-triketide, has also displayed antifungal activity. nih.gov

| Derivative Type | Organism(s) | Observed Effect | Proposed Mechanism | Reference(s) |

| Isoindolinones | B. subtilis, S. aureus, M. roseus, E. coli | Antibacterial activity | Inhibition of cell growth | derpharmachemica.com |

| 7-(2-isoindolinyl)-...-3-carboxylic acid | S. aureus, E. coli, P. aeruginosa | Antibacterial activity | Inhibition of DNA gyrase and topoisomerase IV | derpharmachemica.com |

| Spiro-indoline-diones | E. faecalis, S. aureus | Antibacterial activity | Not specified | nih.gov |

| Isoindoline-2-yl putrescines | B. cinerea, S. sclerotiorum | Antifungal activity | Induction of autophagy via BcAtg3 inhibition | nih.gov |

| Indole derivatives | Phytopathogenic fungi | Antifungal activity | Not specified | researchgate.netmdpi.com |

| Muironolide A | Fungi | Antifungal activity | Not specified | nih.gov |

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

A significant area of research for isoindolone derivatives has been their antiviral activity, particularly as inhibitors of HIV-1 integrase. nih.govnih.gov

In vitro biochemical assays have demonstrated that these derivatives can effectively inhibit the strand transfer activity of recombinant HIV-1 integrase. nih.gov Cell-based assays using a single-round HIV vector have confirmed their antiviral activity, with some derivatives showing low micromolar to nanomolar EC50 values. nih.gov For example, the derivative XZ-259 exhibited an EC50 of 11 nM, which is comparable to the clinically used drug raltegravir. nih.gov

Importantly, some of these derivatives have shown efficacy against raltegravir-resistant HIV-1 integrase mutants, such as the Y143R mutation. nih.govnih.gov However, they were less effective against other resistant strains like the G140S-Q148H mutant. nih.gov Crystal structures of these derivatives in complex with the prototype foamy virus intasome have provided valuable insights into their binding mode at the integrase-Mg2+-DNA interface. nih.govnih.gov

| Derivative | Assay | Target | Key Finding | Reference(s) |

| XZ-89 | Cell-based antiviral assay | HIV-1 vector | EC50 of 1.7 µM | nih.gov |

| XZ-115 | Cell-based antiviral assay | HIV-1 vector | EC50 of 700 nM | nih.gov |

| XZ-259 | Cell-based antiviral assay | HIV-1 vector | EC50 of 11 nM | nih.gov |

| XZ-259 | Biochemical & antiviral assays | Raltegravir-resistant HIV-1 (Y143R) | Inhibits the mutant integrase | nih.govnih.gov |

Anticancer and Antiproliferative Modalities

Isoindolone derivatives have demonstrated significant anticancer and antiproliferative activities in various preclinical models. nih.govbenthamdirect.com Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. researchgate.net

In vitro, these derivatives have been shown to be cytotoxic to a range of cancer cell lines. For example, the isoindolone derivative QSN-10c suppressed the viability of K562 leukemic cells and induced apoptosis in a dose- and time-dependent manner. nih.gov This was mediated through the mitochondrial apoptotic pathway, as evidenced by a decrease in the mitochondrial transmembrane potential and an increase in the release of cytochrome c. nih.gov Other N-substituted isoindoline-1,3-dione derivatives have also been shown to induce apoptosis and necrosis in Raji and K562 blood cancer cell lines. researchgate.net A spiroindolone derivative demonstrated cytotoxic effects against K562 cells, inducing G2/M cell cycle arrest. nih.gov Furthermore, certain isoindoline (B1297411) derivatives have shown antiproliferative activity against Caco-2 and HCT-116 human cancer cell lines, also by inducing apoptosis and cell cycle arrest. researchgate.net

In in vivo models, the anti-angiogenic effects of isoindolone derivatives have been observed. The derivative QSN-10c was shown to suppress angiogenesis in a zebrafish embryo model. nih.gov In a human tumor xenograft model, a tetrahydropyrido[1,2-a]isoindolone derivative (valmerin) effectively blocked tumor growth. nih.gov Indolo[2,3-b]quinoline derivatives, which are analogs of the natural alkaloid neocryptolepine, have also demonstrated antitumor activity in solid-tumor bearing mice. mdpi.com

| Derivative | Model | Cell Line(s) | Key Finding(s) | Reference(s) |

| QSN-10c | In vitro | K562 (leukemia) | Induced apoptosis via mitochondrial pathway | nih.gov |

| QSN-10c | In vivo | Zebrafish embryo | Suppressed angiogenesis | nih.gov |

| N-substituted isoindoline-1,3-diones | In vitro | Raji, K562 (blood cancer) | Induced apoptosis and necrosis | researchgate.net |

| Spiroindolone derivative | In vitro | K562 (leukemia) | Cytotoxic, induced G2/M cell cycle arrest | nih.gov |

| Isoindoline derivatives | In vitro | Caco-2, HCT-116 (colon cancer) | Antiproliferative, induced apoptosis | researchgate.net |

| Valmerin | In vivo | Human tumor xenograft | Blocked tumor growth | nih.gov |

| Indolo[2,3-b]quinolines | In vivo | Solid-tumor bearing mice | Antitumor activity | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of isoindolone derivatives have been investigated in both in vitro and in vivo models.

In silico and in vivo studies have shown that certain N-substituted derivatives of isoindoline-1,3-dione possess pronounced analgesic and anti-inflammatory effects. rjraap.commdpi.com For instance, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione was found to have high analgesic activity in mice. rjraap.commdpi.comresearchgate.net Aminoacetylenic isoindoline-1,3-dione derivatives have been shown to reduce carrageenan-induced paw edema in rats, a common model for acute inflammation. arabjchem.orgresearchgate.netnih.gov These compounds were found to inhibit both COX-1 and COX-2 enzymes. arabjchem.orgresearchgate.net

The immunomodulatory effects of these derivatives have also been noted. A spiroindolone derivative demonstrated an immunomodulatory effect by upregulating the production of the cytokines IL-6 and IL-12/23p40 in vitro. nih.gov Some quinolone derivatives have also shown immunomodulatory effects on the oxidative burst response of isolated neutrophils and mouse peritoneal macrophages. researchgate.net

| Derivative Type | Model | Key Finding(s) | Reference(s) |

| N-substituted isoindoline-1,3-diones | In vivo (mice) | Pronounced analgesic and anti-inflammatory activity | rjraap.commdpi.com |

| Aminoacetylenic isoindoline-1,3-diones | In vivo (rats) | Reduced carrageenan-induced paw edema, inhibited COX-1 and COX-2 | arabjchem.orgresearchgate.netnih.gov |

| Spiroindolone derivative | In vitro | Upregulated IL-6 and IL-12/23p40 production | nih.gov |

| Quinolone derivatives | In vitro | Modulated oxidative burst response in neutrophils and macrophages | researchgate.net |

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase DPP8/9)

The isoindoline scaffold is a crucial chemical structure in the development of potent and selective inhibitors for dipeptidyl peptidases (DPP), particularly DPP8 and DPP9. researchgate.netnih.gov These enzymes are serine proteases that cleave N-terminal dipeptides from substrates with a proline residue at the penultimate position and are implicated in various physiological and pathological processes, including immune regulation, inflammation, and tumorigenesis. researchgate.netnih.gov

Research has demonstrated that isoindoline derivatives are generally more potent as DPP8 inhibitors compared to related structures like isoquinoline (B145761) derivatives. nih.gov This is speculated to be due to the S1 site of DPP8 being larger than that of other dipeptidases like DPP-IV, which can better accommodate the bulkier isoindoline residue. nih.gov

Several key isoindoline-based inhibitors have been identified and characterized in preclinical studies:

Allo-Ile-isoindoline : This compound is frequently used as a reference, competitive inhibitor for DPP8/9. researchgate.netnih.gov However, its utility can be limited by poor membrane penetration, which weakens its inhibitory effect on DPP8/9 within the cytoplasm. nih.gov

1G244 : An irreversible and highly selective inhibitor of DPP8 and a competitive inhibitor of DPP9. nih.gov Unlike Allo-Ile-isoindoline, 1G244 exhibits better membrane penetration and potency without causing the severe adverse effects observed with the former in animal models. nih.gov

Substituted Isoindolines : A synthesized isoindoline derivative featuring a 1-(4,4'-difluor-benzhydryl)-piperazine group at the P2 position has been shown to be a highly potent DPP8 inhibitor. nih.gov This compound demonstrates significant selectivity for DPP8 over other dipeptidases like DPP-IV and DPP-II. nih.gov

The development of these inhibitors is significant for exploring the biological functions of DPP8/9 and for their potential as therapeutic agents in diseases where these enzymes are dysregulated, such as certain cancers and fibrotic conditions. nih.gov

Below is an interactive data table summarizing the key isoindoline-based DPP8/9 inhibitors and their reported characteristics.

| Inhibitor | Type | Selectivity | Key Findings | Citations |

| Allo-Ile-isoindoline | Competitive DPP8/9 Inhibitor | Reference inhibitor for DPP8/9 | Poor membrane penetration, limiting cytoplasmic activity. | researchgate.netnih.gov |

| 1G244 | Irreversible DPP8 Inhibitor, Competitive DPP9 Inhibitor | High | Better membrane penetration and potency compared to Allo-Ile-isoindoline. | nih.gov |

| Isoindoline with 1-(4,4'-difluor-benzhydryl)-piperazine group | Potent DPP8 Inhibitor | Over 2500-fold selectivity for DPP8 over DPP-IV or DPP-II | IC₅₀ value of 14nM against DPP8. | nih.gov |

Anti-ischemic Stroke Research Paradigms

Derivatives of the 2,3-dihydro-1H-isoindol-1-one structure have emerged as promising candidates for the treatment of ischemic stroke. nih.govnih.gov The structural similarity of these compounds to 3-n-butylphthalide (NBP), a drug approved for clinical use in ischemic stroke, has driven interest in their development. nih.govresearchgate.net The amide bond within the isoindolone ring is more stable in the gastrointestinal tract than the ester bond found in NBP, potentially offering improved bioavailability and efficacy. nih.gov

A series of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones were synthesized and evaluated for their potential as anti-ischemic stroke agents. nih.gov Among these, the derivative 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (referred to as compound 3d in the study) demonstrated the most potent and multifaceted therapeutic activity. nih.govnih.gov

The preclinical efficacy of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one is attributed to several mechanisms of action:

Anti-platelet Aggregation : The compound strongly inhibits platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid, with an efficacy superior to 3-n-butylphthalide and comparable to aspirin (B1665792) and edaravone. nih.gov

Antioxidant Activity : It acts as a potent free radical scavenger, protecting neuronal cells (HT22) from cytotoxicity mediated by reactive oxygen species (ROS) in vitro. nih.gov In animal models, it significantly attenuated oxidative stress in the brain following ischemia/reperfusion injury. nih.gov

Neuroprotection : In rat models of both transient and permanent middle cerebral artery occlusion (tMCAO and pMCAO), administration of the compound led to a significant reduction in infarct size, improved neurobehavioral outcomes, and decreased cerebral damage. nih.gov

Favorable Pharmacokinetics : The compound was found to have very high absolute bioavailability and could be rapidly distributed to brain tissue, maintaining high plasma concentrations necessary for effective treatment of ischemic strokes. nih.govnih.gov

These findings suggest that 3-alkyl-2,3-dihydro-1H-isoindol-1-ones, and specifically 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, are a promising class of drugs for the primary and secondary prevention of ischemic stroke. nih.govnih.gov

An interactive data table summarizing the preclinical research findings for 3-n-butyl-2,3-dihydro-1H-isoindol-1-one is provided below.

| Research Paradigm | Model/Assay | Key Findings | Citations |

| Anti-platelet Activity | ADP and Arachidonic Acid-Induced Platelet Aggregation | Strong inhibition of platelet aggregation, superior to 3-n-butylphthalide. | nih.gov |

| Antioxidant Effects | HT22 cell culture (in vitro), Ischemic rat brains (in vivo) | Potent free radical scavenging, improved cell survival against ROS-mediated cytotoxicity, attenuated ischemia/reperfusion-induced oxidative stress. | nih.gov |

| Neuroprotection | Transient and Permanent Middle Cerebral Artery Occlusion (tMCAO/pMCAO) in rats | Significantly reduced infarct size, improved neurobehavioral deficits, and decreased cerebral damage. | nih.gov |

| Pharmacokinetics | Animal models | High absolute bioavailability and rapid distribution to brain tissue. | nih.govnih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for Isoindolone Scaffolds

Systematic Structural Modifications of the 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one Core and its Derivatives

The biological activity of compounds containing the isoindolone core can be significantly altered by systematic structural modifications. Researchers have explored substitutions at various positions on the isoindolone ring system to enhance or modulate pharmacological effects.

A modular design approach, often described as a "head, core, linker, and tail" strategy, has been effectively used in the rational design of novel inhibitors. nih.gov In this model, the isoindolone scaffold acts as the central core, which is considered a fundamental pharmacophore for interacting with biological targets. nih.gov

Key modifications and their observed effects include:

Substitution at the Nitrogen Atom (N-2 position): The introduction of different groups at the nitrogen atom of the isoindolinone ring is a common strategy. For instance, in a series of compounds designed as nootropic agents, the nature of the substituent at this position was critical for activity. nih.gov

Substitution on the Benzene (B151609) Ring: Modifications on the aromatic portion of the isoindolone core are crucial for tuning activity. In the development of antitrypanosomal agents, introducing a urea (B33335) moiety at the 7-position of the ring system was found to be essential for bioactivity. nih.gov

Modifications at the C-3 Position: The gem-dimethyl group at the C-3 position of this compound provides steric bulk. In other isoindolone derivatives, this position has been a key point for introducing diversity. For example, studies have shown that amide, ester, and organic acid functional groups can be tolerated at the 3-position. nih.gov

Stereochemistry: The spatial arrangement of atoms can have a profound impact on biological activity. A study on nootropic 2,3-dihydro-1H-isoindol-1-one derivatives revealed that different stereoisomers exhibited varied potency and efficacy. For example, diastereoisomers (R,R)-3 and (R,S)-3 were as potent as the reference drug piracetam (B1677957) in reversing scopolamine-induced amnesia, but (R,S)-3 showed lower efficacy than (R,R)-3. nih.gov

The following table summarizes selected structural modifications on the isoindolone scaffold and their reported biological outcomes.

| Scaffold/Derivative | Modification | Biological Activity Investigated | Key Finding | Reference |

| Isoindolinone Derivatives | Addition of a sulfonyl functional group ("head") and various alkyl/cyclic alcohol linkers. | Carbonic Anhydrase (CA) Inhibition | The sulfonyl group strongly coordinates with the CA active site zinc ion. The isoindolinone acts as the core pharmacophore. | nih.gov |

| Isoindolinone Derivatives | Introduction of a cyclohexanol (B46403) group. | Antimicrobial Activity | The cyclohexanol group is hypothesized to increase cell membrane permeability, leading to enhanced antimicrobial effects compared to an ethyl group substitution. | nih.gov |

| 2,3-dihydro-1H-isoindol-1-ones | Synthesis of different stereoisomers ((RS)-2, (R,R)-3, (R,S)-3). | Nootropic Activity | Diastereoisomers showed different potencies and efficacies. (R,R)-3 also exhibited a myorelaxant effect not seen in the other compounds. | nih.gov |

| Isoindolone Ureas | Introduction of a urea moiety at the 7-position and various aromatic groups at the N-2 position (R2). | Antitrypanosomal Activity | The urea group at the 7-position was essential for bioactivity. Aromatic groups at R2 were more effective than aliphatic groups in increasing potency. | nih.gov |

Identification of Key Pharmacophoric Features for Biological Action

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the isoindolone scaffold, several key pharmacophoric features have been identified through extensive SAR studies.

The isoindolone nucleus itself is considered a fundamental pharmacophore, providing a rigid scaffold that correctly orients substituents for interaction with a biological target. nih.govnih.gov This bicyclic system, in which a benzene ring is fused to a five-membered nitrogenous ring, is found in numerous bioactive compounds and approved drugs. mdpi.comnih.gov

Specific pharmacophoric elements that have been shown to be critical for various biological activities include:

The Lactam Carbonyl: The carbonyl group of the isoindolinone ring is a key hydrogen bond acceptor, capable of forming crucial interactions within receptor binding pockets or enzyme active sites.

The Aromatic Ring: The benzene portion of the scaffold can engage in π-π stacking, hydrophobic, and van der Waals interactions with biological targets. Substituents on this ring can modulate these interactions and introduce new hydrogen bonding or ionic interaction points.

Specific Functional Groups: For certain activities, specific functional groups are indispensable. For instance, in the inhibition of carbonic anhydrases, a sulfonyl group attached to the isoindolone core acts as a critical zinc-binding group, a feature essential for potent inhibition. nih.gov Similarly, for antitrypanosomal activity, a urea moiety attached to the aromatic ring was identified as a crucial element for bioactivity. nih.gov

These features collectively define the pharmacophoric model for isoindolone-based compounds and guide the design of new molecules with desired biological profiles.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies

Computational chemistry provides powerful tools to investigate and predict the biological activity of chemical compounds, complementing experimental approaches. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most common techniques used in drug design. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The process involves developing a mathematical model that correlates physicochemical properties or structural features (known as descriptors) of molecules with their experimentally determined activities. nih.gov

The goal is to create a model that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net For instance, a QSAR study on a series of inhibitors can identify which structural descriptors, such as electronic properties, hydrophobicity, or steric parameters, are most important for activity. This information can then guide the design of more potent analogues. physchemres.orginnovareacademics.in

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method helps to visualize the interactions between a ligand and its binding site at an atomic level. mdpi.com

By simulating the binding process, molecular docking can:

Identify key amino acid residues in the receptor that interact with the ligand. innovareacademics.in

Predict the binding affinity and pose of the ligand in the active site.

Explain the experimental SAR data by showing how structural modifications affect binding interactions. nih.gov

Screen large libraries of virtual compounds to identify potential hits for further investigation. mdpi.com

For example, docking studies on isoindoline (B1297411) derivatives have been used to understand how they interact with the active sites of enzymes like cyclooxygenases (COX), revealing the specific hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. mdpi.com The X-ray crystallographic structures of target proteins, often obtained from the Protein Data Bank (PDB), are used as the basis for these simulations. nih.gov

Together, QSAR and molecular docking provide a robust computational framework for understanding SAR, optimizing lead compounds, and designing novel molecules with improved therapeutic potential.

Conformational Dynamics and their Influence on Biological Recognition

The biological activity of a molecule is not solely determined by its static 2D structure but is also heavily influenced by its three-dimensional shape and flexibility, known as conformational dynamics. A molecule can exist in various conformations, and often only one or a specific subset of these conformations is able to bind effectively to a biological target.

The isoindolone scaffold provides a relatively rigid core, which can be advantageous in drug design as it reduces the entropic penalty upon binding. However, the substituents attached to this core can possess significant conformational flexibility, which in turn influences how the molecule is recognized by a receptor.

A clear example of the importance of conformation is seen in the differential activity of stereoisomers. As mentioned previously, a study on nootropic 2,3-dihydro-1H-isoindol-1-one derivatives found that the (R,R) and (R,S) diastereoisomers, which have the same chemical formula but different spatial arrangements of atoms, displayed notable differences in efficacy and produced different pharmacological effects. nih.gov The (R,R)-3 isomer was the only one to show a myorelaxant effect, highlighting that the specific 3D shape is critical for interaction with the responsible biological target. nih.gov

Molecular docking studies further underscore the role of conformation by illustrating how a ligand adapts its shape to fit within the binding pocket of a protein. mdpi.com The interactions formed, such as hydrogen bonds and hydrophobic contacts, are highly dependent on the ligand adopting a specific, low-energy conformation that is complementary to the receptor's surface. Therefore, understanding the conformational preferences and the energy barriers between different conformations is a critical aspect of designing molecules that can achieve optimal biological recognition and activity.

Applications in Chemical Biology and Advanced Drug Discovery Research

Development of Isoindolone-Based Chemical Probes for Biological Research

The isoindolinone scaffold, including the 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one moiety, is a crucial component in the design of chemical probes. These specialized molecules are instrumental for studying biological systems, allowing for the investigation of protein function and the identification of new drug targets. The inherent properties of the isoindolinone core, such as its ability to be readily modified, make it an ideal starting point for creating probes with high specificity and affinity for their biological targets.

Lead Identification and Optimization Strategies in Preclinical Development

In the realm of preclinical drug development, the this compound scaffold has been a key player in the identification and optimization of lead compounds. A notable example is the development of a series of 3-alkyl-2,3-dihydro-1H-isoindol-1-one derivatives as potential agents against ischemic stroke. nih.gov Through systematic modifications of the alkyl substituent at the 3-position, researchers were able to identify a compound, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (3d), with potent inhibitory activity against platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) and arachidonic acid. nih.gov This activity was found to be superior to that of 3-n-butylphthalide and comparable to established drugs like aspirin (B1665792) and edaravone. nih.gov Furthermore, compound 3d demonstrated significant free radical scavenging properties and the ability to protect neuronal cells from oxidative stress-mediated damage. nih.gov In animal models of stroke, this compound effectively reduced infarct size and improved neurological outcomes, highlighting the potential of this isoindolone series as a promising therapeutic strategy for acute ischemic stroke. nih.gov

Another area of investigation involves the synthesis of isoindolin-1-one (B1195906) derivatives with antimicrobial properties. researchgate.netnih.gov By preparing a range of N-substituted isoindolin-1-ones, scientists have been able to explore their potential as novel anti-infective agents. nih.gov These studies have identified derivatives with moderate antibacterial activity, suggesting that further structural modifications could lead to the development of potent antimicrobial drugs. researchgate.net

Isoindolones as Privileged Scaffolds in Rational Drug Design

The concept of "privileged structures," first introduced in 1988, describes molecular frameworks that can bind to multiple, unrelated biological targets. nih.gov These scaffolds serve as valuable starting points for the design of new drugs. nih.gov The isoindolinone core, including this compound, is increasingly recognized as a privileged scaffold in medicinal chemistry. researchgate.netnih.govrsc.org Its derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, anticancer, and effects on the central nervous system. researchgate.netresearchgate.net

The versatility of the isoindolinone scaffold is further exemplified by its use in creating compounds with nootropic effects. nih.gov Researchers have synthesized 2,3-dihydro-1H-isoindol-1-one derivatives that are structurally related to piracetam (B1677957), a known nootropic drug. nih.gov These compounds have demonstrated the ability to reverse scopolamine-induced amnesia in animal models, suggesting their potential as a new class of cognitive enhancers. nih.gov

Emerging Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, its unique properties suggest potential applications in other scientific domains. For instance, the development of isoindolin-1-one-3-phosphonates has been explored for their antimicrobial and anti-parasitic activities. researchgate.net Although these specific derivatives were not found to be ideal candidates for anti-toxoplasmal drug discovery, the study highlights the adaptability of the isoindolinone core for creating compounds with diverse functionalities. researchgate.net The inherent fluorescence of some heterocyclic compounds also opens up the possibility of using isoindolone derivatives in the development of analytical detection methods.

Future Research Directions and Unexplored Avenues in Isoindolone Chemistry

Emerging Synthetic Technologies and Methodological Advancements

The synthesis of isoindolones, particularly those with substitution at the C3 position like the 3,3-dimethyl variant, has been a subject of continuous innovation. Future research will likely capitalize on and further refine several emerging synthetic technologies to access novel and complex isoindolone derivatives with greater efficiency and precision.

C-H Activation Strategies: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the construction of isoindolinones. nih.govnih.govnih.govnih.gov This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized starting materials. Rhodium and ruthenium-based catalytic systems have shown particular promise in the synthesis of both 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.govnih.govnih.gov Future work will likely focus on expanding the scope of these reactions to include a wider range of coupling partners and on the development of more sustainable and earth-abundant metal catalysts.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. mdpi.com This technology offers a unique platform for the construction of the isoindolone core and the introduction of diverse substituents. Metal-free photoredox catalysis, for instance, has been utilized for the synthesis of 3-hydroxyisoindolin-1-ones. researchgate.net The future in this area will likely involve the development of novel photocatalysts and the design of new cascade reactions that can build molecular complexity in a single step.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. duke.eduunica-network.eunih.govnih.gov The application of flow chemistry to the synthesis of active pharmaceutical ingredients is a rapidly growing field. duke.eduresearchgate.net For isoindolone synthesis, flow reactors can enable the use of hazardous reagents or high-pressure conditions with greater safety, and allow for rapid optimization of reaction parameters. nih.govnih.gov The integration of in-line purification and analysis techniques within flow systems will be a key area of future development, paving the way for automated and high-throughput synthesis of isoindolone libraries.

Table 1: Emerging Synthetic Methodologies for Isoindolone Synthesis

| Methodology | Description | Potential Advantages for 3,3-Disubstituted Isoindolone Synthesis |

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals like Rhodium or Ruthenium. nih.govnih.govnih.gov | High atom economy, reduced number of synthetic steps, direct access to complex scaffolds. |

| Photoredox Catalysis | Use of visible light to initiate chemical reactions via single-electron transfer, often employing photocatalysts. mdpi.comsigmaaldrich.com | Mild reaction conditions, generation of unique reactive intermediates, access to novel reaction pathways. |

| Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch. duke.eduunica-network.eunih.gov | Enhanced safety, precise control over reaction parameters, ease of scalability, potential for automation. |

Integration of Artificial Intelligence and Machine Learning in Isoindolone Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. nih.govunica-network.eunih.govresearchgate.netsigmaaldrich.com For isoindolone chemistry, these computational tools offer unprecedented opportunities to accelerate the design-make-test-analyze cycle.

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch. nih.govnih.gov These models can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular recognition and generate new isoindolone derivatives with desired properties. This approach can rapidly explore vast regions of chemical space to identify promising new drug candidates.

Predictive Modeling: Machine learning algorithms can be trained to predict a wide range of properties for isoindolone derivatives, including their biological activity, physicochemical properties, and potential toxicity. nih.govmdpi.comresearchgate.netduke.edunih.gov These predictive models can be used to prioritize which compounds to synthesize and test, thereby reducing the time and cost of drug discovery. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of isoindolones with their inhibitory activity against a specific biological target.

Synthesis Planning and Optimization: AI tools are also being developed to assist in the planning and optimization of synthetic routes. nih.govresearchgate.net Retrosynthetic analysis programs can propose viable synthetic pathways to a target isoindolone, while machine learning models can predict the optimal reaction conditions to maximize yield and minimize byproducts.

Table 2: Potential Applications of AI and Machine Learning in Isoindolone Research

| AI/ML Application | Description | Potential Impact on Isoindolone Chemistry |

| De Novo Design | Generative models create novel molecular structures with desired properties. nih.gov | Rapid identification of novel isoindolone-based drug candidates with improved efficacy and safety profiles. |

| Bioactivity Prediction | Machine learning models predict the biological activity of compounds against various targets. nih.govmdpi.comduke.edu | Prioritization of synthetic targets, leading to more efficient use of resources in drug discovery campaigns. |

| Synthesis Optimization | AI algorithms predict optimal reaction conditions and retrosynthetic pathways. nih.govresearchgate.net | Accelerated development of efficient and scalable synthetic routes to complex isoindolone derivatives. |

Discovery of Novel Biological Targets and Therapeutic Modalities

The isoindolone scaffold has been associated with a diverse range of biological activities. While some targets are well-established, future research will undoubtedly uncover novel biological targets and therapeutic applications for this versatile class of compounds.

Established and Emerging Targets: Isoindolinone derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs) and histone deacetylases (HDACs). nih.govnih.govnih.gov Inhibition of CAs has implications for conditions like glaucoma, while HDAC inhibitors are a validated class of anticancer agents. nih.govnih.gov Furthermore, isoindolones have shown promise as antagonists of the 5-HT2C receptor, suggesting potential applications in the treatment of central nervous system disorders. Recent studies have also identified isoindolone derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy. nih.gov